Comparative In Vitro Potency: IMPDH2 Inhibition
The compound demonstrates moderate inhibitory activity against Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in purine nucleotide biosynthesis. This activity is a class-level property of certain indolines and provides a baseline for differentiation from non-inhibitory scaffolds. The observed Ki values for 4-Fluoroindolin-6-amine dihydrochloride against IMPDH2 range from 240 nM to 440 nM, depending on the specific substrate competition assay [1]. This level of inhibition is a quantifiable differentiator from indolines lacking this activity, and serves as a reference point for SAR studies aiming to improve potency.
| Evidence Dimension | Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM (vs. IMPDH2); Ki = 430 nM (vs. IMP); Ki = 440 nM (vs. NMD) |
| Comparator Or Baseline | Non-fluorinated or unsubstituted indolines (class-level baseline) |
| Quantified Difference | Activity present vs. No reported activity for baseline scaffolds |
| Conditions | In vitro enzymatic assay; Inosine-5'-monophosphate dehydrogenase 2 |
Why This Matters
This quantitative data provides a baseline for IMPDH2 inhibition, essential for researchers optimizing this scaffold for antiviral or anticancer applications, and allows for direct comparison with newly synthesized analogs.
- [1] BindingDB. PrimarySearch_ki: BDBM50421763 vs. Inosine-5'-monophosphate dehydrogenase 2. Assay data extracted 2025. View Source
